Field: Physical Organic Chemistry.
Summary: “1-Chloroethyl chloroformate” is used in the study of solvolysis, specifically the effect of a terminal chlorine substituent on the solvolysis of ethyl chloroformate.
Field: Analytical Chemistry.
Summary: “1-Chloroethyl chloroformate” is used as a reagent in the selective N-dealkylation of tertiary amines. Further, it is used for N-demethylation reaction in the determination of multiple drugs of abuse in biological fluids using capillary electrophoresis with native fluorescence and laser-induced fluorescence detection.
Methods: The compound is used as a catalyst for the chemoselective desilylation of silyl-protected alcohols.
Field: Organic Synthesis.
Summary: “Chloroethyl chloroformates” are a pair of related chemical compounds.
Methods: The compounds are used in the formation of protecting groups, which are used in organic synthesis to temporarily mask the reactivity of certain functional groups.
Field: Medicinal Chemistry.
Summary: “Bis(chloroethyl) ether” can be used in the synthesis of the cough suppressant fedrilate.
Methods: It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction.
Field: Organic Chemistry.
Summary: Bis(chloroethyl) ether can react with catechol in the presence of a base to form dibenzo-18-crown-6.
2-(1-Chloroethyl)-5-methyl-1,3-oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom in the 1 and 3 positions, respectively. The molecule has a chloroethyl group at the 2-position and a methyl group at the 5-position of the oxazole ring. Its molecular formula is C6H8ClNO, with a molecular weight of 145.59 g/mol.
The compound belongs to the class of 1,3-oxazoles, which are important structural motifs found in many natural products and synthetic compounds with diverse biological activities . The presence of the chloroethyl group introduces potential reactivity for further modifications, while the methyl group can influence the electronic properties of the oxazole ring.
There is no scientific literature available on the mechanism of action of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole. Without knowing its biological properties, it is impossible to discuss its potential role in biological systems or interaction with other compounds.
While specific biological activities of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole have not been reported in the provided search results, oxazole-containing compounds generally exhibit a wide range of biological properties. These may include antibacterial, antifungal, anti-inflammatory, antimalarial, antioxidant, antiviral, and cytotoxic activities .
Several methods can be employed to synthesize 2-(1-Chloroethyl)-5-methyl-1,3-oxazole:
The potential applications of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole include:
Several compounds share structural similarities with 2-(1-Chloroethyl)-5-methyl-1,3-oxazole:
The uniqueness of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole lies in its specific substitution pattern, combining the reactive chloroethyl group with the simple methyl substituent. This combination provides a balance between reactivity and simplicity, making it potentially useful as a synthetic intermediate or for studying structure-activity relationships in oxazole chemistry.